Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-
Description
The compound Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure includes a 1,2,4-triazole ring substituted with a 3,5-dibromo-2-hydroxyphenyl group and a 4-methylphenyl group. A thioether linkage connects the triazole ring to an acetamide backbone, which is further modified by a phenylaminocarbonyl substituent.
Properties
CAS No. |
97399-34-3 |
|---|---|
Molecular Formula |
C24H19Br2N5O3S |
Molecular Weight |
617.3 g/mol |
IUPAC Name |
2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C24H19Br2N5O3S/c1-14-7-9-17(10-8-14)31-22(18-11-15(25)12-19(26)21(18)33)29-30-24(31)35-13-20(32)28-23(34)27-16-5-3-2-4-6-16/h2-12,33H,13H2,1H3,(H2,27,28,32,34) |
InChI Key |
VHDFAPJYFPGGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC=CC=C3)C4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
Biological Activity
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- is a complex organic compound characterized by its intricate structure that includes a triazole ring, thioether linkage, and various aromatic substituents. This compound is part of a growing class of acetamides that have garnered attention for their potential biological activities, particularly in medicinal chemistry and agrochemicals.
- Chemical Name : Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)-
- CAS Number : 97399-30-9
- Molecular Formula : C24H19Br2N5O4S
- Molecular Weight : 633.32 g/mol
Structural Features
The compound features several notable structural components:
- Triazole Ring : Known for its diverse biological activities.
- Thioether Linkage : Often enhances the lipophilicity and biological activity.
- Dibromo and Hydroxy Substituents : These groups can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research into similar acetamides has shown promising antimicrobial properties. For instance, compounds with a triazole moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study involving related compounds, the presence of a hydroxyl group was linked to enhanced antibacterial effects.
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 2-Chloro-N-(3-hydroxyphenyl)acetamide | 8–14 mm inhibition zone | Weak (6–12 mm) |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | 8–14 mm inhibition zone | Weak (6–12 mm) |
These findings suggest that modifications to the acetamide structure can lead to varying degrees of antimicrobial efficacy .
Antiviral Potential
Compounds containing triazole rings have also been explored for their antiviral properties. A recent study highlighted the effectiveness of certain triazole derivatives as allosteric inhibitors of viral proteases, with IC50 values indicating potent activity against specific viruses. The structure of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-((phenylamino)carbonyl)- may allow it to interact similarly with viral targets due to its complex arrangement of functional groups .
Anticancer Activity
The potential anticancer properties of this compound can be inferred from studies on related triazole derivatives. These compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). The incorporation of specific substituents can modulate these activities significantly .
Case Studies and Research Findings
- Synthesis and Screening : A study synthesized various triazole derivatives and assessed their biological activities. The results indicated that the presence of specific functional groups significantly influenced both antimicrobial and anticancer activities .
- Mechanism of Action : Research has indicated that compounds similar to Acetamide may exert their effects through multiple mechanisms including enzyme inhibition and disruption of cellular processes involved in pathogen survival .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the potential of this acetamide derivative as an anticancer agent. Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives synthesized from similar structures have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and leukemia cell lines (CCRF-CEM, K-562) . The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation.
Mechanism-Based Approaches:
The compound's structure allows for diverse modifications that can enhance its biological activity. Mechanism-based approaches have been employed to design derivatives that target specific pathways in cancer cells. For example, studies have utilized oxidizing agents to synthesize derivatives that demonstrate improved yield and efficacy in inhibiting cancer cell growth .
Case Studies:
Several case studies have documented the synthesis of related compounds and their biological evaluations. For instance, a study reported the synthesis of various 1,3,4-oxadiazole derivatives with anticancer properties through innovative synthetic routes involving thiosemicarbazides . These findings underline the importance of structural diversity in enhancing anticancer activity.
Agricultural Applications
Herbicidal Properties:
While primarily studied for its medicinal properties, there is potential for acetamide derivatives in agricultural applications as well. Compounds with similar structures have been investigated for their herbicidal activities. The incorporation of halogenated phenyl groups has been linked to increased herbicidal efficacy against certain weed species .
Development of New Agrochemicals:
The ongoing research into triazole-containing compounds suggests that they could serve as templates for developing new agrochemicals. Their ability to interact with specific biochemical pathways in plants could lead to the formulation of selective herbicides or fungicides that minimize environmental impact while maximizing crop yield.
Comparison with Similar Compounds
Triazole-Containing Acetamides
The compound shares structural similarities with 2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide (). Key differences include:
- Aromatic Substituents: The target compound features brominated (3,5-dibromo-2-hydroxyphenyl) and methylated (4-methylphenyl) groups, whereas ’s analogue has a 3,5-dimethylphenoxymethyl group.
- N-Substituents: The phenylaminocarbonyl group in the target compound contrasts with the thiazole-linked acetamide in . The former may confer stronger hydrogen-bonding capacity, influencing receptor binding .
N-Substituted Acetamide Derivatives
reports 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides, which differ in their aromatic and heterocyclic components. For example:
- 3d (N-(3-nitrophenyl)) and 3i (N-(4-methoxyphenyl)) highlight the role of electron-withdrawing (NO₂) vs. electron-donating (OCH₃) groups on bioactivity. The target compound’s phenylaminocarbonyl group may similarly modulate electronic effects, impacting metabolic stability .
Physicochemical Properties
Note: Values for the target compound are estimated based on structural analogues.
Challenges and Limitations
- Synthetic Complexity : Bromination and thioether formation require precise conditions to avoid side reactions (e.g., debromination or sulfide oxidation).
- Solubility : High lipophilicity from bromine and aromatic systems may limit aqueous solubility, necessitating formulation strategies.
Q & A
Q. What are the optimized synthetic routes for this acetamide derivative, and how can reaction conditions be tailored to improve yields?
The compound is synthesized via nucleophilic substitution reactions. A representative method involves reacting a brominated triazole intermediate with a thiol-containing acetamide precursor under basic conditions. For example, potassium carbonate in DMF facilitates the displacement of bromine by a thiol group at room temperature, monitored by TLC for completion . Yield optimization requires controlling stoichiometry (e.g., 1.5 mol chloroacetylated reagent per 1 mol thiazolidinedione) and solvent choice (DMF enhances solubility of aromatic intermediates). Post-reaction, precipitation in water ensures product isolation.
Q. Which spectroscopic techniques are critical for structural validation, and how should data inconsistencies be resolved?
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1680–1720 cm⁻¹ for acetamide, S-H absence at ~2550 cm⁻¹ to verify thioether formation) .
- NMR : ¹H NMR identifies substituents (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm). ¹³C NMR verifies carbonyl carbons (δ 165–175 ppm). Discrepancies between experimental and theoretical molecular weights (via HRMS) may indicate incomplete purification or isotopic impurities; column chromatography with silica gel (hexane/EtOAc) resolves this .
Q. How can researchers assess preliminary bioactivity, such as hypoglycemic or anti-proliferative effects?
- In Vitro Assays : For hypoglycemic activity, evaluate α-glucosidase inhibition using p-nitrophenyl glucopyranoside as a substrate . Anti-proliferative screening against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay requires 48–72 hr exposure, with IC₅₀ calculated from dose-response curves .
- Controls : Include metformin (hypoglycemic) and doxorubicin (anti-proliferative) as positive controls.
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting triazole and acetamide moieties?
- Modular Synthesis : Replace the 3,5-dibromo-2-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects on bioactivity.
- Bioisosteric Replacement : Substitute the 4-methylphenyl group with heteroaromatic rings (e.g., pyridyl) to assess steric and π-π stacking contributions. SAR data from analogous compounds (e.g., 4-ethoxyphenyl derivatives in anti-proliferative studies ) suggest that bulkier substituents enhance target binding.
Q. How should conflicting toxicity data from rodent models be interpreted?
In Wistar albino mice, acute toxicity (LD₅₀) and subchronic studies (28-day exposure) may show discrepancies due to metabolic differences. For example, hepatotoxicity (elevated ALT/AST) at high doses (≥500 mg/kg) in hypoglycemic studies might contrast with low toxicity in anti-proliferative models. Mitigate this by:
- Dose Escalation : Use OECD guidelines for incremental dosing.
- Histopathology : Compare organ-specific effects across studies.
Q. What computational approaches validate target engagement for this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like TSPO (translocator protein) for neuroinflammation studies. Pyrazolo[1,5-a]pyrimidine acetamide analogs show high affinity for TSPO (Kd < 10 nM ), suggesting similar methods apply.
- MD Simulations : GROMACS simulations (100 ns) assess binding stability in lipid bilayers, critical for blood-brain barrier penetration predictions.
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous DMF and inert atmosphere (N₂/Ar) to prevent side reactions in thioether formation .
- Biological Assay Pitfalls : Pre-solubilize the compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity in cell-based assays .
- Data Cross-Validation : Correlate NMR/HRMS with single-crystal X-ray data (if available) for absolute configuration confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
